Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- YM 16638 is a biochemical.
Brand Name: Vulcanchem
CAS No.: 104073-72-5
VCID: VC0547562
InChI: InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23)
SMILES: CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O
Molecular Formula: C18H22N2O5S3
Molecular Weight: 442.6 g/mol

Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-

CAS No.: 104073-72-5

Cat. No.: VC0547562

Molecular Formula: C18H22N2O5S3

Molecular Weight: 442.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- - 104073-72-5

Specification

CAS No. 104073-72-5
Molecular Formula C18H22N2O5S3
Molecular Weight 442.6 g/mol
IUPAC Name 2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23)
Standard InChI Key RRUNJEUMTFLLDY-UHFFFAOYSA-N
SMILES CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O
Canonical SMILES CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

The compound, systematically named 2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid, has the molecular formula C₁₈H₂₂N₂O₅S₃ and a molecular weight of 442.6 g/mol . Its IUPAC name reflects the presence of a 1,3,4-thiadiazole ring substituted with thioether-linked propylphenoxy and acetic acid groups. The SMILES notation (CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O) delineates the connectivity of its aromatic, heterocyclic, and aliphatic components .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂O₅S₃
Molecular Weight442.6 g/mol
IUPAC Name2-[[5-[3-(4-acetyl-3-hydroxy...
InChIKeyRRUNJEUMTFLLDY-UHFFFAOYSA-N

Structural Features

The molecule comprises three distinct regions:

  • A 4-acetyl-3-hydroxy-2-propylphenoxy group, providing hydrophobic interactions and hydrogen-bonding potential via acetyl and hydroxyl moieties.

  • A 1,3,4-thiadiazole ring, a five-membered heterocycle with two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in bioactive molecules .

  • A thioether-linked acetic acid tail, contributing to solubility and enzyme active-site interactions .

X-ray crystallography or NMR data are absent in public databases, but computational models (e.g., PubChem’s 3D conformer) suggest a planar thiadiazole ring with perpendicular orientation of the phenoxy and acetic acid groups .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for YM-16638 is documented in the provided sources, analogous 1,3,4-thiadiazole derivatives are synthesized via cyclization of thiosemicarbazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) . For example, methoxy cinnamic acid reacts with phenylthiosemicarbazide under POCl₃ catalysis to form thiadiazole rings . Applied to YM-16638, this method likely involves:

  • Formation of the thiosemicarbazide intermediate from 4-acetyl-3-hydroxy-2-propylphenol.

  • Cyclization with a suitable carboxylic acid (e.g., mercaptoacetic acid) to yield the thiadiazole core.

  • Alkylation of the thiol group with 3-chloropropanol to introduce the propylphenoxy side chain .

Stability and Reactivity

The compound’s stability is influenced by:

  • Thioether linkages, susceptible to oxidative cleavage.

  • Phenolic hydroxyl group, prone to methylation or glucuronidation in vivo.

  • Acetic acid moiety, enabling salt formation for improved bioavailability .

Pharmacological Mechanism and Hypocholesterolemic Activity

Cholesterol Biosynthesis Inhibition

YM-16638 reduces serum cholesterol by targeting multiple enzymes in the mevalonate pathway :

Structure-Activity Relationship (SAR)

Critical Functional Groups

  • Thiadiazole Ring: Essential for enzyme inhibition; replacement with oxadiazole diminishes activity .

  • Propylphenoxy Side Chain: Enhances lipid membrane permeability and binding to hydrophobic enzyme pockets.

  • Acetic Acid Group: Improves solubility and facilitates ionic interactions with cationic residues in MK and FPPS .

Analogues and Modifications

Methylation of the phenolic hydroxyl group (e.g., YM-638) reduces metabolic clearance but retains activity, indicating tolerance for moderate steric bulk at this position .

Future Research Directions

  • Clinical Trials: No human trials are reported; Phase I studies are needed to assess pharmacokinetics and tolerability.

  • Combination Therapy: Synergy with statins or PCSK9 inhibitors warrants exploration.

  • Structural Optimization: Fluorination of the phenyl ring could enhance metabolic stability and blood-brain barrier penetration for CNS applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator